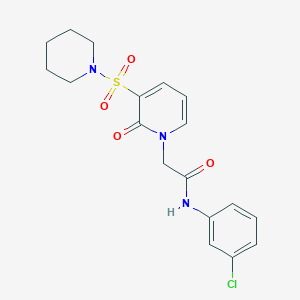

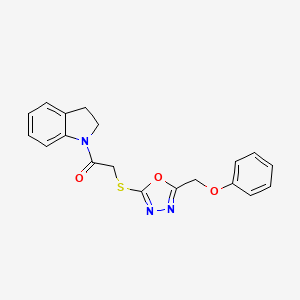

1-(Indolin-1-yl)-2-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(Indolin-1-yl)-2-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a heterocyclic organic molecule that contains an indoline ring, an oxadiazole ring, and a thioether group. In

Scientific Research Applications

Synthesis and Antimicrobial Activity

- Research has shown that derivatives of 1,3,4-oxadiazoles, which are structurally related to your compound of interest, have been synthesized and evaluated for their antimicrobial properties. These studies have found significant antibacterial and antifungal activities in these compounds, suggesting their potential use in treating infections caused by various pathogens (Nagarapu & Pingili, 2014).

Synthesis of Novel Indole Derivatives

- Another study focused on synthesizing novel 1H-indole derivatives, which are closely related to the compound . These derivatives have been tested for antimicrobial activity and showed significant results against both Gram-positive and Gram-negative bacteria, as well as fungi (Letters in Applied NanoBioScience, 2020).

Enzyme Inhibition Properties

- A study on novel indole-based hybrid oxadiazole scaffolds revealed their potent inhibitory effects on the urease enzyme. These compounds were found to be competitive inhibitors, suggesting potential therapeutic applications in drug design programs (Nazir et al., 2018).

Molecular Properties and Anti-staphylococcal Activity

- Research has been conducted on the synthesis of new 1,3,4-Oxadiazole derivatives and their molecular properties prediction. These studies have demonstrated strong anti-staphylococcal activity, suggesting potential use in developing new drug candidates (Oliveira et al., 2012).

Spectroscopic Probes for Protein Interactions

- Indole derivatives like indo-1 have been characterized as spectroscopic probes for Zn2+-protein interactions. This highlights their potential application in studying and understanding protein dynamics and interactions (Jefferson et al., 1990).

Mechanism of Action

Target of Action

The primary target of this compound is the TRIM24 bromodomain . TRIM24, also known as Transcriptional Intermediary Factor 1α (TIF1α), is involved in the transcriptional regulation of various nuclear receptors . The expression level of TRIM24 protein is closely related to the development of prostate cancer, making it a potential target for prostate cancer treatment .

Mode of Action

The compound acts as a novel inhibitor of the TRIM24 bromodomain . It exhibits strong inhibitory activity against the TRIM24 bromodomain, with an IC50 value of 0.98 μM . This suggests that the compound binds to the TRIM24 bromodomain and inhibits its function .

Biochemical Pathways

The compound can effectively inhibit the proliferation of various AR-positive prostate cancer cells and suppress the expression of AR and AR-regulated downstream genes . This suggests that the compound affects the AR signaling pathway, which plays a crucial role in the development and progression of prostate cancer .

Result of Action

The compound’s action results in the inhibition of tumor growth. In a 22Rv1 xenograft mouse model of prostate cancer, the compound effectively inhibited tumor growth (TGI = 53%) . This indicates that the compound’s action at the molecular and cellular levels translates into a significant therapeutic effect in vivo .

properties

IUPAC Name |

1-(2,3-dihydroindol-1-yl)-2-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3S/c23-18(22-11-10-14-6-4-5-9-16(14)22)13-26-19-21-20-17(25-19)12-24-15-7-2-1-3-8-15/h1-9H,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGBYXBVOUYTBPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(O3)COC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Indolin-1-yl)-2-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Fluorophenyl)-9-methyl-1,7-dipropyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/structure/B2876904.png)

![6-[5-(6-Ethyl-5-fluoropyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2876905.png)

![N-(4-chlorobenzyl)-2-[6-[(3-fluorophenyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2876916.png)

![N-(3,4-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2876922.png)